LPA2 antagonist 1

Vue d'ensemble

Description

LPA2 antagonist 1 is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 17 nM . It is selective for LPA2 over LPA1 and LPA3 . This compound inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .

Chemical Reactions Analysis

LPA2 antagonist 1 is known to inhibit the phosphorylation of ERK induced by LPA in a concentration-dependent manner . It also inhibits the proliferation of HCT-116 colon cancer cells caused by LPA in a dose-dependent manner .Physical And Chemical Properties Analysis

LPA2 antagonist 1 is a solid substance with a molecular weight of 500.46 . It is white to off-white in color . The solubility of LPA2 antagonist 1 in DMSO is ≥ 100 mg/mL .Applications De Recherche Scientifique

Asthma Treatment

LPA2 antagonist 1 has been studied for its potential application in the treatment of asthma . Lysophosphatidic acid (LPA), an intercellular lipid mediator, is increased in the bronchoalveolar fluids of patients with asthma after allergen exposure . The type 2 LPA receptor (LPA2) has been reported as a therapeutic target for asthma . In a study, LPA2 antagonist (H2L5186303) showed strong suppressive efficacy when administered before ovalbumin (OVA) sensitization and challenge, such as suppression of airway hyper responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers .

Cancer Treatment

LPA2 antagonist 1 has been explored for its potential use in cancer treatment . LPA signaling drives cell migration and proliferation, cytokine production, thrombosis, fibrosis, angiogenesis, and lymphangiogenesis . Since the expression and function of LPA receptors are critical for cellular effects, selective antagonists may represent a potential treatment for a broad range of illnesses, including various types of cancers .

Inhibition of Cell Proliferation

LPA2 antagonist 1 inhibits Hepatocyte Growth Factor (HGF)-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .

Cardiovascular Diseases

LPA2 antagonist 1 may have potential applications in the treatment of cardiovascular diseases . LPA receptors, including LPA2, are integral parts of signaling pathways involved in vascular homeostasis .

Idiopathic Pulmonary Fibrosis

LPA2 antagonist 1 could be used in the treatment of idiopathic pulmonary fibrosis . LPA signaling is involved in fibrosis, and selective antagonists of LPA receptors may represent a potential treatment .

Voiding Dysfunctions

LPA2 antagonist 1 may have potential applications in the treatment of voiding dysfunctions . LPA receptors are involved in lymphocytes trafficking and immune regulation , which could be relevant in the context of voiding dysfunctions.

Mécanisme D'action

Target of Action

The primary target of LPA2 antagonist 1 is the Type 2 Lysophosphatidic Acid Receptor (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytoskeletal rearrangement .

Mode of Action

LPA2 antagonist 1 interacts with its target by binding to the LPA2 receptor, thereby inhibiting its function . This compound is a potent and selective LPA2 receptor antagonist, with an IC50 value of 1.9 μM and a KD value of 1.3 nM . It shows selectivity over other LPA receptor subtypes (LPA1 and LPA3-6), indicating its specific interaction with the LPA2 receptor .

Biochemical Pathways

The LPA2 antagonist 1 affects the LPA/LPA1-induced cellular processes, which are dependent on activation of different isoforms of G proteins including Gαs, Gαi, Gαq, and Gα12/13 . The inhibition of LPA2 by the antagonist can lead to a decrease in intracellular cyclic AMP and calcium ion concentrations .

Pharmacokinetics

It’s known that the compound shows efficacy in an in vivo mouse model of spinal cord injury in an lpa2-dependent manner , suggesting that it has suitable bioavailability for in vivo applications.

Result of Action

The action of LPA2 antagonist 1 leads to a decrease in LPA2-mediated cellular responses. In a mouse model of spinal cord injury, the compound showed efficacy in reducing injury-associated damage . In another study, it was found to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers in a model of ovalbumin-induced allergic asthma .

Action Environment

The action of LPA2 antagonist 1 can be influenced by the environment in which it is applied. For instance, in the context of spinal cord injuries or allergic asthma, the compound’s efficacy may be affected by factors such as the severity of the injury or the presence of allergens . .

Safety and Hazards

Orientations Futures

Propriétés

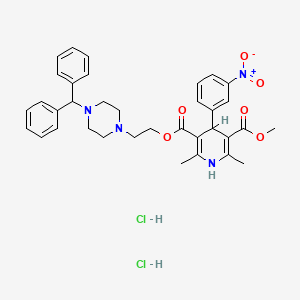

IUPAC Name |

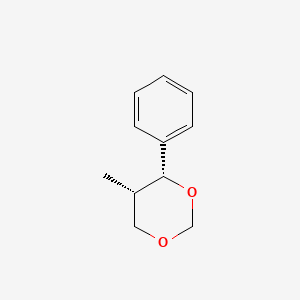

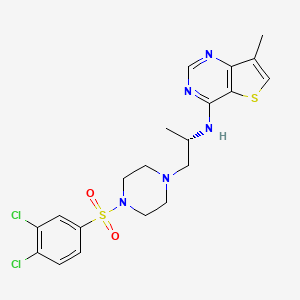

N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNMVDTWIHULJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LPA2 antagonist 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.